molecular formula C18H20N2O3S B2420314 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide CAS No. 941932-41-8

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide

Cat. No.: B2420314
CAS No.: 941932-41-8
M. Wt: 344.43
InChI Key: RLLYUBCGEGCXNN-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide is a synthetic organic compound It features a complex structure with a phenyl ring substituted with an isothiazolidin-2-yl group and a tolyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions A possible synthetic route could start with the preparation of the isothiazolidine ring, followed by its oxidation to form the 1,1-dioxide derivative This intermediate can then be coupled with a phenyl ring substituted with an acetamide group

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide may undergo various chemical reactions, including:

    Oxidation: The compound could be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions might target the isothiazolidine ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl or tolyl rings.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide could have several scientific research applications:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other acetamide derivatives, isothiazolidine derivatives, or phenyl-substituted organic molecules. Examples could be:

  • N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide
  • 2-(m-tolyl)acetamide
  • Isothiazolidine-2,2-dioxide derivatives

Uniqueness

The uniqueness of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide could lie in its specific combination of functional groups, which might confer unique chemical reactivity or biological activity compared to similar compounds.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-14-5-2-6-15(11-14)12-18(21)19-16-7-3-8-17(13-16)20-9-4-10-24(20,22)23/h2-3,5-8,11,13H,4,9-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLYUBCGEGCXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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